molecular formula C23H19N2O4- B068737 Fmoc-L-2-Pyridylalanine CAS No. 185379-40-2

Fmoc-L-2-Pyridylalanine

Cat. No.: B068737
CAS No.: 185379-40-2
M. Wt: 387.4 g/mol
InChI Key: DXIVJCDZOMUITR-NRFANRHFSA-N
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Description

Fmoc-L-2-Pyridylalanine is a derivative of the amino acid alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridyl group. It plays a crucial role in the development of new drugs and the study of protein structure and function .

Mechanism of Action

Target of Action

Fmoc-L-2-Pyridylalanine, also known as Fmoc-2-Pal-OH, is primarily used in peptide synthesis and proteomics research . It is an alanine derivative , which suggests that it may interact with proteins or enzymes that recognize or process alanine residues.

Mode of Action

As an alanine derivative , it may be incorporated into peptides during synthesis, potentially altering the properties of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which can be removed under basic conditions to reveal the free amine group of the amino acid residue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Pyridylalanine typically involves a multi-step reaction process. One common method starts with the precursor Fmoc-serine methyl ester. The steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-2-Pyridylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridyl group can lead to the formation of pyridine N-oxide derivatives .

Comparison with Similar Compounds

    Fmoc-L-3-Pyridylalanine: Similar to Fmoc-L-2-Pyridylalanine but with the pyridyl group at the 3-position.

    Fmoc-L-4-Pyridylalanine: Has the pyridyl group at the 4-position.

    Fmoc-D-2-Pyridylalanine: The D-enantiomer of this compound.

Uniqueness: this compound is unique due to the specific positioning of the pyridyl group, which can influence the reactivity and interactions of the compound. This positioning allows for distinct hydrogen bonding patterns and π-π interactions, making it a valuable tool in peptide synthesis and drug development .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185379-40-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185379-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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